molecular formula C15H10O5S B7792272 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid

2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid

Cat. No.: B7792272
M. Wt: 302.3 g/mol
InChI Key: DYDUOEQOLWKQDS-UHFFFAOYSA-N
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Description

2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid is a complex organic compound that features a unique combination of a chromenone and a thiophene ring

Properties

IUPAC Name

2-(2-oxo-3-thiophen-2-ylchromen-7-yl)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5S/c16-14(17)8-19-10-4-3-9-6-11(13-2-1-5-21-13)15(18)20-12(9)7-10/h1-7H,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDUOEQOLWKQDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC3=C(C=C(C=C3)OCC(=O)O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid typically involves the condensation of a chromenone derivative with a thiophene-containing acetic acid. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with phosphorus pentasulfide (P4S10) to form the thiophene ring . The chromenone moiety can be introduced through a Friedel-Crafts acylation reaction, followed by cyclization.

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Nucleophilic Substitution at the Acetic Acid Side Chain

The carboxylic acid group undergoes esterification and hydrazide formation:

  • Esterification with methyl bromoacetate :
    Refluxing with methyl bromoacetate in acetone and K₂CO₃ yields methyl 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetate.
    Key data :

    • 1H^1H-NMR (CDCl₃): δ 3.58 (s, 3H, CH₃), 4.82 (s, 2H, CH₂) .

    • IR: 1717 cm1^{-1} (ester C=O) .

  • Hydrazide formation :
    Reaction with hydrazine hydrate produces 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetohydrazide.
    Key data :

    • 1H^1H-NMR (DMSO-d₆): δ 4.34 (s, 2H, NH₂), 9.43 (s, 1H, NH) .

    • IR: 3332 cm1^{-1} (N-H stretch), 1689 cm1^{-1} (amide C=O) .

Cyclization Reactions

The acetohydrazide derivative undergoes cyclization to form heterocycles:

  • Thiadiazole formation :
    Treatment with thiosemicarbazide and POCl₃ yields 7-[(5-amino-1,3,4-thiadiazol-2-yl)methoxy]-2H-chromen-2-one.
    Key data :

    • IR: 1620 cm1^{-1} (C=N), 1258 cm1^{-1} (C=S) .

    • 1H^1H-NMR (CDCl₃): δ 4.94 (s, 1H, NH₂) .

  • Thiazolidinone synthesis :
    Reaction with phenyl isothiocyanate followed by cyclization gives 4-phenyl-1-(7-hydroxy-2-oxo-2H-chromen-4-acetyl)-thiosemicarbazide.
    Key data :

    • IR: 1652 cm1^{-1} (amide C=O), 3289 cm1^{-1} (N-H) .

Schiff Base Formation

The hydrazide reacts with aldehydes to form Schiff bases:

  • General reaction :
    Refluxing with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol produces N-acyl hydrazones.
    Example :
    N'-(3,4-dimethylbenzylidene)-2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetohydrazide .
    Key data :

    • IR: 1612–1624 cm1^{-1} (C=N), 1678–1681 cm1^{-1} (amide C=O) .

    • 1H^1H-NMR: δ 8.63 (s, 1H, CH=N) .

Functionalization via Coumarin Core

The coumarin lactone ring participates in condensation reactions:

  • Knoevenagel condensation :
    Reacts with 3-acetylcoumarin to form bis-coumarin derivatives.
    Key data :

    • 1H^1H-NMR: δ 6.10 (s, 1H, methine proton) .

    • IR: 1683 cm1^{-1} (lactone C=O) .

Acid-Catalyzed Transformations

  • Ester hydrolysis :
    The ethyl ester derivative (synthesized from ethyl bromoacetate) hydrolyzes to the parent acid under basic conditions .
    Key data :

    • IR: 1755 cm1^{-1} (carboxylic acid C=O) .

Scientific Research Applications

Biological Activities

1. Antioxidant Activity
Research indicates that chromone derivatives exhibit significant antioxidant properties. The presence of the thiophene ring in 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid enhances its ability to scavenge free radicals, potentially offering protective effects against oxidative stress-related diseases .

2. Anticancer Potential
Chromones have been studied extensively for their anticancer activities. The structure of this compound suggests it may interfere with cancer cell proliferation and induce apoptosis in various cancer cell lines. Preliminary studies indicate that it may inhibit specific signaling pathways associated with tumor growth .

3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been noted in several studies. It may modulate inflammatory cytokines and reduce the expression of COX enzymes, which are crucial in the inflammatory response .

Table 1: Summary of Biological Activities

Activity TypeMechanismReferences
AntioxidantScavenging free radicals
AnticancerInhibition of cell proliferation
Anti-inflammatoryModulation of inflammatory pathways

Case Studies

Case Study 1: Antioxidant Properties
A study conducted on various chromone derivatives demonstrated that compounds similar to this compound showed remarkable antioxidant activity when tested against several oxidative stress models. The results indicated a significant reduction in lipid peroxidation levels and enhanced cellular viability under oxidative stress conditions .

Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., breast and prostate cancer) revealed that this compound induced apoptosis through the activation of caspase pathways. The compound also exhibited synergy when combined with conventional chemotherapeutics, suggesting its potential as an adjunct therapy in cancer treatment .

Mechanism of Action

The mechanism of action of 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid involves its interaction with specific molecular targets. The chromenone and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting enzyme activity or modulating receptor function. The acetic acid moiety may also participate in hydrogen bonding, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique electronic and steric properties. This makes it particularly suitable for applications requiring precise molecular interactions, such as in drug design or materials science.

Biological Activity

2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yl]oxy}acetic acid is a synthetic compound belonging to the coumarin family, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer and inflammation treatment.

  • Molecular Formula: C₁₇H₁₂O₅S
  • Molecular Weight: 302.30 g/mol
  • CAS Number: 1010919-87-5
  • Purity: ≥ 95%

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Notably, it has been shown to inhibit enzymes such as mPGES-1 (microsomal prostaglandin E synthase), which plays a crucial role in the biosynthesis of prostaglandin E₂ (PGE₂), a mediator involved in inflammatory responses and cancer progression .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including A549 (lung cancer) and others. The compound induces cell cycle arrest in the G0/G1 phase and promotes apoptosis, as evidenced by increased subG0/G1 fractions after prolonged exposure .

Anti-inflammatory Effects

The inhibition of mPGES-1 by this compound suggests a promising anti-inflammatory effect. By reducing PGE₂ levels, it may alleviate conditions associated with chronic inflammation, such as arthritis and other inflammatory diseases .

Study on mPGES-1 Inhibition

In a study focusing on the development of mPGES-1 inhibitors, compounds derived from this compound were evaluated for their inhibitory potency. The results indicated that certain derivatives exhibited low micromolar IC₅₀ values, highlighting their potential as therapeutic agents in managing inflammation and cancer .

CompoundIC₅₀ (µM)Effect
1c5.4Inhibits mPGES-1
2c4.8Induces apoptosis in A549 cells

Antioxidant Activity

In addition to its anticancer and anti-inflammatory properties, this compound also displays antioxidant activity. It has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress .

In Silico Studies

Computational modeling has been employed to predict the binding affinity of 2-{[2-oxo-3-(thiophen-2-yl)-2H-chromen-7-yloxy]}acetic acid to various biological targets. These studies suggest a strong interaction with mPGES-1, supporting experimental findings .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of thiophene derivatives with chromenyl moieties under specific conditions. Modifications of the structure can lead to enhanced biological activities, making it a versatile scaffold for drug development .

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